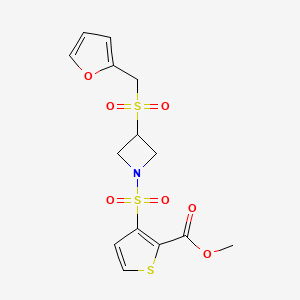

Methyl 3-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7S3/c1-21-14(16)13-12(4-6-23-13)25(19,20)15-7-11(8-15)24(17,18)9-10-3-2-5-22-10/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGMMXZMDNUNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound’s synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 405.5 g/mol . The structure consists of a thiophene ring, azetidine moiety, and sulfonyl groups that contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the azetidine ring through the reaction of furan-2-ylmethyl sulfonyl chloride with azetidine.

- Introduction of the thiophene carboxylate group , which can be achieved via coupling reactions or electrophilic substitutions under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The sulfonyl groups can act as electrophiles, forming covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting normal cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential as lead compounds for antibiotic development .

Anti-inflammatory and Anticancer Potential

Recent studies have explored the anti-inflammatory and anticancer activities of related sulfonamide derivatives. For instance, compounds derived from azetidine structures have shown promise in inhibiting inflammatory pathways and cancer cell proliferation in vitro . The modulation of specific signaling pathways such as NF-kB and MAPK by these compounds highlights their therapeutic potential.

Case Studies and Research Findings

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

- Furan Ring : Enhances reactivity due to its aromatic nature.

- Azetidine Moiety : Provides versatility in medicinal applications.

- Sulfonyl Groups : Facilitate strong interactions with biological targets, potentially leading to enzyme inhibition or receptor modulation.

The molecular formula is with a molecular weight of 325.4 g/mol.

Medicinal Chemistry

Methyl 3-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate has shown promise in various medicinal applications:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, Mannich bases derived from related scaffolds have demonstrated significant potency against human colon cancer cells .

- Enzyme Inhibition : The sulfonamide class of compounds is known for its ability to inhibit specific enzymes, making this compound a candidate for drug development targeting enzymatic pathways involved in disease progression.

- Gene Delivery Systems : Investigations into non-viral gene transfection have highlighted the potential of such compounds to facilitate the delivery of genetic material into cells, which could be pivotal in therapeutic interventions .

Materials Science

In addition to its biological applications, this compound can serve as a building block for the synthesis of novel materials with specific properties:

- Polymer Production : The unique structure allows for the modification of polymer properties, enhancing their mechanical and thermal stability.

- Functional Coatings : The compound can be incorporated into coatings that provide protective or functional characteristics, such as increased resistance to environmental factors.

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of various Mannich bases, including those related to methyl 3-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene derivatives. Results indicated that certain derivatives exhibited cytotoxicity that was significantly higher than standard chemotherapeutics like 5-fluorouracil, suggesting a potential pathway for developing new cancer therapies .

Case Study 2: Enzyme Interaction Studies

Research focused on the enzyme inhibition capabilities of sulfonamide compounds revealed that methyl 3-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene derivatives could effectively inhibit target enzymes involved in metabolic pathways, thereby showcasing their potential as therapeutic agents in metabolic disorders .

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl groups in the compound are susceptible to oxidation. Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can oxidize the sulfamoyl moiety to form sulfonamides or sulfones. For example, under acidic conditions with hydrogen peroxide, the sulfamoyl group may oxidize to a sulfonamide structure .

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, rt | Sulfonamide/sulfone derivatives |

Reduction Reactions

Reduction of the sulfamoyl group can occur using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . This may lead to the formation of thioamides or thiols, depending on the reducing agent’s strength .

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Reduction | LiAlH₄, anhydrous ether | Thioamide/thiol derivatives |

Nucleophilic Substitution

The azetidine ring in the compound may undergo nucleophilic substitution. For instance, sodium hydride (NaH) in dimethylformamide (DMF) can deprotonate the azetidine ring, facilitating substitution reactions. This could lead to functionalization of the azetidine moiety.

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Substitution | NaH, DMF | Functionalized azetidine derivatives |

Electrophilic Substitution

The furan substituent (furan-2-ylmethyl group) is aromatic and may participate in electrophilic substitution. Reagents like bromine (Br₂) or chlorine (Cl₂) under catalytic conditions could introduce halogens at specific positions.

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Electrophilic Substitution | Br₂, FeBr₃ | Halogenated furan derivatives |

Hydrolysis

Under acidic or basic conditions, the sulfamoyl group may hydrolyze to form sulfonic acids. For example, treatment with HCl in water could cleave the sulfamoyl linkage, yielding sulfonic acid derivatives .

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Hydrolysis | HCl, H₂O, reflux | Sulfonic acid derivatives |

Ring-Opening of Azetidine

The azetidine ring, being a four-membered nitrogen-containing heterocycle, is strained and prone to ring-opening reactions. For instance, acidic conditions or nucleophilic attack (e.g., by water or alcohols) could lead to the formation of amine derivatives .

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Ring-Opening | H₂O, HCl | Aminolysis products |

Research Findings and Structural Insights

The compound’s reactivity is influenced by its heterocyclic components:

-

Thiophene ring : Provides aromatic stability and potential for electrophilic substitution.

-

Sulfamoyl groups : Act as electron-withdrawing groups, directing reactivity in substitution or oxidation reactions.

-

Azetidine ring : Strain and basicity make it reactive toward nucleophilic/acidic conditions.

-

Furan substituent : Electron-rich aromatic system enables electrophilic substitution .

Mechanistic Considerations

-

Oxidation Pathways : The sulfamoyl group’s oxidation to sulfonamides/sulfones is facilitated by the electron-withdrawing effect of the thiophene ring .

-

Azetidine Functionalization : Deprotonation with strong bases enables substitution at the azetidine nitrogen, potentially forming novel bioactive derivatives.

-

Furan Reactivity : Electrophilic substitution at the furan ring is likely governed by directing effects, with substitution occurring at the para position relative to the oxygen atom.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.